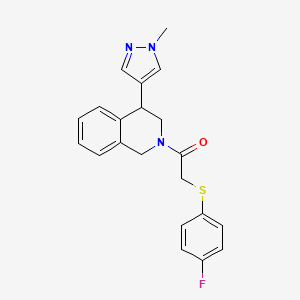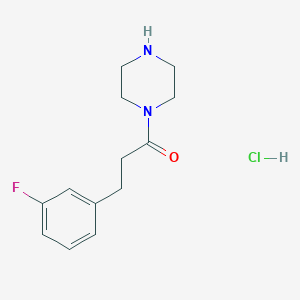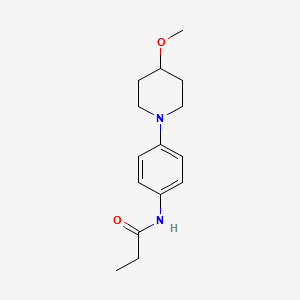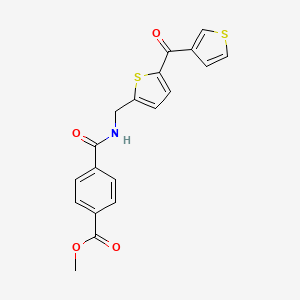
2-((4-fluorophenyl)thio)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the pyrazole and dihydroisoquinoline rings, which are rigid structures that can impact the overall shape of the molecule. The fluorine atom in the fluorophenyl group is highly electronegative, which could create a polar region in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which could impact its solubility and permeability.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of new pyrazole derivatives, including compounds structurally related to the requested molecule, has been reported, emphasizing their potential as antimicrobial agents against various bacterial and fungal strains. These studies detail the synthesis routes, chemical characterization, and preliminary biological activity assessment (Raju et al., 2016).
- Research on the development of 3-heteroarylthioquinoline derivatives highlights their synthesis through Friedlander annulation, demonstrating significant in vitro antituberculosis activity. This showcases the compound's relevance in the development of new therapeutic agents against Mycobacterium tuberculosis (Chitra et al., 2011).
- Studies on novel Schiff bases using related chemical structures have been conducted to evaluate their antimicrobial activity, further underlining the diverse biological applications of these compounds (Puthran et al., 2019).
Biological Activity and Applications
- The compound's structural analogs have been explored for their antimicrobial properties, with certain derivatives showing promising activity against pathogens, indicating potential applications in antimicrobial drug development (Ansari & Khan, 2017).
- A study on the synthesis and reactivity of related compounds has highlighted their utility in constructing novel chemical scaffolds with potential for various biological applications, including as ligands in metal complex formation for bioimaging (Miller et al., 1996).
Advanced Applications
- The development of fluorescent probes based on pyrazoline derivatives for selective detection of metal ions such as Zn2+ has been reported. This demonstrates the compound's potential in the creation of sensitive and selective sensors for biological and environmental monitoring (Kasirajan et al., 2017).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific information, it’s difficult to provide a detailed safety analysis.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c1-24-11-16(10-23-24)20-13-25(12-15-4-2-3-5-19(15)20)21(26)14-27-18-8-6-17(22)7-9-18/h2-11,20H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVZPJAYTYYPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chloro-4-methylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2427528.png)
![4-[1-(Piperazin-1-yl)ethyl]benzonitrile](/img/structure/B2427531.png)
![N-(4-ethoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2427532.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427534.png)
![N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide](/img/structure/B2427535.png)
![3-(4-fluorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427536.png)




![3-benzyl-7-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427542.png)
